molecular formula C21H21NO6 B1239833 (3S)-6,7-dimethoxy-3-[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-isobenzofuran-1-one

(3S)-6,7-dimethoxy-3-[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-isobenzofuran-1-one

Cat. No.: B1239833
M. Wt: 383.4 g/mol
InChI Key: JZUTXVTYJDCMDU-OALUTQOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-6,7-dimethoxy-3-[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-isobenzofuran-1-one is a member of isoquinolines.

Scientific Research Applications

Molecular Structure Elucidation

  • The crystal and molecular structure of noscapine, which includes the compound , has been extensively studied. This compound is an isoquinoline derivative with a complex structure featuring heterocyclic rings and methoxy groups. Its structure has been determined using X-ray crystallography, revealing significant insights into its conformation and molecular interactions (Seetharaman & Rajan, 1995).

Synthesis and Chemical Transformations

  • Research has focused on the synthesis of various derivatives and related compounds. For instance, a practical synthesis method for a compound closely related to noscapine was developed, demonstrating the compound's significance in organic chemistry (Shirasaka et al., 1990).
  • Another study involved the crystal structure analysis of a compound closely related to noscapine, providing deeper insights into its molecular arrangement and potential interactions (Kant et al., 1993).

Pharmacological Applications

  • The compound has been studied for its potential in developing new anti-cancer drugs. For example, a study on EM015, a derivative of noscapine, showed promising results as a selective and potent anti-breast cancer agent (Aneja et al., 2006).
  • Another research analyzed noscapine's interaction with tubulin, a protein crucial in cancer cell division. This study highlighted noscapine's potential as a cancer therapy agent due to its tubulin-stabilizing properties (Alisaraie & Tuszynski, 2011).

Conformational and Structural Studies

  • Further studies have been conducted on the conformational and structural aspects of related compounds. These studies contribute to a better understanding of the compound's physical and chemical properties, which is crucial for its potential application in drug design (Sobarzo-Sánchez et al., 2010).

Chemical Reactions and Derivatives

  • Research has also been conducted on the electrochemical oxidation of aromatic ethers and the synthesis of related isoquinoline derivatives, which can provide insights into the reactivity and potential applications of the compound in various chemical reactions (Carmody et al., 1980).

Properties

Molecular Formula

C21H21NO6

Molecular Weight

383.4 g/mol

IUPAC Name

(3S)-6,7-dimethoxy-3-[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one

InChI

InChI=1S/C21H21NO6/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3/t18-,19-/m0/s1

InChI Key

JZUTXVTYJDCMDU-OALUTQOASA-N

Isomeric SMILES

CN1CCC2=CC3=C(C=C2[C@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3

SMILES

CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3

Canonical SMILES

CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S)-6,7-dimethoxy-3-[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-isobenzofuran-1-one
Reactant of Route 2
Reactant of Route 2
(3S)-6,7-dimethoxy-3-[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-isobenzofuran-1-one
Reactant of Route 3
Reactant of Route 3
(3S)-6,7-dimethoxy-3-[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-isobenzofuran-1-one
Reactant of Route 4
(3S)-6,7-dimethoxy-3-[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-isobenzofuran-1-one
Reactant of Route 5
(3S)-6,7-dimethoxy-3-[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-isobenzofuran-1-one
Reactant of Route 6
(3S)-6,7-dimethoxy-3-[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-isobenzofuran-1-one

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